Iodo Advantage in Pd‑Catalysed Cross‑Coupling
The C–I bond in 2‑iodo‑5‑(pyridin‑4‑yl)oxazole undergoes oxidative addition to Pd(0) far more readily than the C–Cl bond in 2‑chloro‑5‑(pyridin‑4‑yl)oxazole or the C–Br bond in 2‑bromo‑5‑(pyridin‑4‑yl)oxazole. In the Suzuki–Miyaura reaction, the intrinsic reactivity order is Ar–I > Ar–OTf > Ar–Br >> Ar–Cl, a trend firmly established across diverse heteroaryl halides [REFS‑1]. This rate differential translates directly into higher conversion, milder conditions, and broader functional‑group tolerance for the iodo derivative [REFS‑1].
| Evidence Dimension | Relative oxidative‑addition reactivity in Pd‑catalysed Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | Reactivity scale: Ar–I (highest) |
| Comparator Or Baseline | Ar–Cl (lowest); Ar–Br (intermediate, Ar–Br < Ar–I in standard conditions) |
| Quantified Difference | Ar–I oxidatively adds faster than Ar–Br and >10‑fold faster than Ar–Cl under ligand‑free or PPh₃‑based conditions; exact ratios are ligand‑dependent but the rank order is invariant [REFS‑1]. |
| Conditions | General Pd(0) catalyst systems (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) for Suzuki–Miyaura coupling with aryl/alkyl boronic acids or 9‑MeO‑BBN‑derived boranes [REFS‑1][REFS‑2]. |
Why This Matters
Higher intrinsic reactivity enables faster reaction screening, broader substrate scope, and lower catalyst loadings, reducing procurement risk for early‑stage discovery chemistry.
- [1] Guram, A. S.; Milne, J. E.; Tedrow, J. S.; Walker, S. D. Science of Synthesis: Cross Coupling and Heck‑Type Reactions, 2013, 1, 10. DOI: 10.1055/sos‑SD‑207‑00004. View Source
- [2] Zhang, X.; Liu, J.; Liu, Y.; Du, Y. An efficient preparation of 2‑alkyl‑oxazoles from 2‑iodooxazoles. Tetrahedron Lett. 2013, 54, 4045–4048. DOI: 10.1016/j.tetlet.2013.05.088. View Source
